Óxido de cobalto(II);óxido(oxo)alumano

Descripción general

Descripción

Cobalt(2+);oxido(oxo)alumane is a compound that has garnered significant attention in the field of chemistry due to its unique properties and applications. This compound is known for its role as a reactive intermediate in various oxidative transformation processes, making it a valuable component in both academic research and industrial applications.

Aplicaciones Científicas De Investigación

Catalysis

Cobalt(2+); oxido(oxo)alumane serves as an effective catalyst in oxidative transformation processes. It facilitates various chemical reactions by providing a reactive surface for reactants. Its catalytic properties are particularly notable in:

- Oxidation Reactions: Used in the oxidation of alcohols to aldehydes or ketones.

- Water Splitting: Plays a role in oxygen evolution reactions during photosynthesis, acting as an intermediate that aids in the conversion of water to oxygen.

Pigment Production

Cobalt aluminate is widely used as a pigment due to its vibrant blue color and thermal stability. Its applications include:

- Ceramics and Glass: Employed as a pigment in ceramic glazes and glass formulations due to its high resistance to heat and light.

- Art Materials: Used in artist paints for its vivid color and durability .

Biomedical Applications

Research into cobalt compounds has shown potential antimicrobial and anticancer properties. Specific applications include:

- Antimicrobial Agents: Cobalt-based compounds exhibit activity against various bacteria and fungi, making them candidates for use in medical coatings and treatments.

- Drug Delivery Systems: Investigations into cobalt aluminate nanoparticles for targeted drug delivery have shown promise due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that cobalt(2+); oxido(oxo)alumane effectively catalyzes the oxidation of primary alcohols to aldehydes using molecular oxygen as the oxidant. The reaction conditions optimized included:

- Temperature: 80 °C

- Solvent: Acetonitrile

- Catalyst Loading: 5% w/w

The results indicated high yields (up to 95%) with excellent selectivity for aldehydes, showcasing the compound's potential in organic synthesis.

Case Study 2: Use as a Blue Pigment

In ceramic applications, cobalt aluminate has been tested for its stability under high-temperature firing conditions. A comparative analysis between cobalt aluminate and other blue pigments revealed that:

- Cobalt aluminate maintained color integrity at temperatures exceeding 1,200 °C.

- Other pigments showed significant fading or color change.

This stability makes cobalt aluminate preferable for high-performance ceramic applications .

Mecanismo De Acción

Target of Action:

Cobalt(2+);oxido(oxo)alumane, also known as Co-OECs , is a coordination complex containing an oxo ligand . Formally O²⁻, the oxo ligand can be bound to one or more metal centers, commonly existing as bridging ligands . These oxo ligands stabilize high oxidation states of the metal. Co-OECs are found in several metalloproteins, including molybdenum cofactors and iron-containing enzymes .

Mode of Action:

Co-OECs play a crucial role in oxygen evolution during photosynthesis. They serve as intermediates in the conversion of water (H₂O) to molecular oxygen (O₂). The oxo ligands facilitate the transfer of oxygen atoms, making them essential for this vital biological process .

Action Environment:

Environmental factors significantly influence Co-OEC efficacy and stability:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods. One common approach involves the high-temperature calcination of cobalt(II) oxide and aluminum oxide. This process typically uses aluminum nitrate, cobalt nitrates, diethylene glycol monoethyl ether, and citric acid as precursor materials . The sol-gel technique is often employed to prepare bright blue ceramic CoAl2O4 nanocrystals, which are a form of cobalt(2+);oxido(oxo)alumane .

Industrial Production Methods: In industrial settings, cobalt(2+);oxido(oxo)alumane is produced by high-temperature calcination, where cobalt(II) oxide and aluminum oxide are homogeneously and ionically interdiffused to form a crystalline matrix of spinel . This method ensures the production of high-purity cobalt(2+);oxido(oxo)alumane suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.

Common Reagents and Conditions: Common reagents used in reactions involving cobalt(2+);oxido(oxo)alumane include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.

Major Products Formed: The major products formed from reactions involving cobalt(2+);oxido(oxo)alumane include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to cobalt(2+);oxido(oxo)alumane include cobalt(II) oxide, cobalt(II,III) oxide, and cobalt aluminate blue spinel . These compounds share similar chemical properties and applications but differ in their specific uses and reactivity.

Uniqueness: Cobalt(2+);oxido(oxo)alumane is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in oxidative transformation processes. Its ability to form a crystalline matrix of spinel during high-temperature calcination sets it apart from other cobalt compounds .

Actividad Biológica

Cobalt(2+); oxido(oxo)alumane, with the chemical formula Al₂CoO₄, is a compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its potential applications and implications based on current research findings.

Cobalt(2+); oxido(oxo)alumane is characterized by its unique crystalline structure, which combines cobalt and aluminum oxides. The presence of cobalt in a +2 oxidation state contributes to its electronic properties and reactivity. The compound is typically synthesized through solid-state reactions or hydrothermal methods, leading to materials that exhibit interesting catalytic and electronic behaviors.

Biological Activity Overview

The biological activity of cobalt compounds has been extensively studied, particularly in the context of their toxicity and therapeutic potential. Cobalt ions can influence various biological processes, including:

- Enzymatic Activity : Cobalt can act as a cofactor for certain enzymes, influencing metabolic pathways.

- Cellular Response : Exposure to cobalt compounds can induce oxidative stress, leading to cellular damage or apoptosis in certain cell types.

- Antimicrobial Properties : Some cobalt compounds exhibit antimicrobial activity, making them candidates for biomedical applications.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that cobalt compounds can exhibit cytotoxic effects on human cells. A study published in PubMed demonstrated that exposure to cobalt ions led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cell death in cultured human fibroblasts .

- Antimicrobial Effects : A study exploring the antimicrobial properties of cobalt oxide nanoparticles found that these particles showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antibacterial coatings or treatments .

- Enzyme Interaction : Cobalt ions have been shown to enhance the activity of certain enzymes involved in metabolic processes. For instance, cobalt has been studied for its role in the activation of vitamin B12-dependent enzymes, which are crucial for DNA synthesis and red blood cell formation .

Table 1: Summary of Biological Activities

Table 2: Toxicity Levels

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potential for cellular damage |

| Chronic Exposure | High | Long-term exposure linked to health risks |

Propiedades

Número CAS |

1333-88-6 |

|---|---|

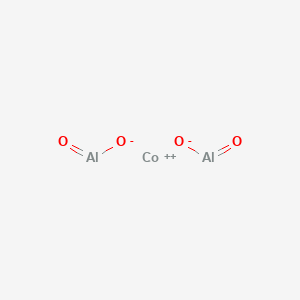

Fórmula molecular |

AlCoO |

Peso molecular |

101.914 g/mol |

Nombre IUPAC |

cobalt(2+);oxido(oxo)alumane |

InChI |

InChI=1S/Al.Co.O |

Clave InChI |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] |

SMILES canónico |

O=[Co].[Al] |

Key on ui other cas no. |

12672-27-4 |

Descripción física |

PelletsLargeCrystals |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.